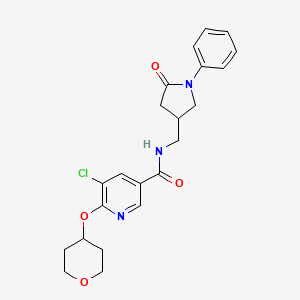![molecular formula C18H15BrN2O B2899349 6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one CAS No. 941972-65-2](/img/structure/B2899349.png)
6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative and has been synthesized using various methods.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one involves the reaction of 4-bromobenzaldehyde with 4-methylbenzylamine to form 4-bromo-N-(4-methylphenyl)benzamide. This intermediate is then reacted with ethyl acetoacetate to form 6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one.
Starting Materials
4-bromobenzaldehyde, 4-methylbenzylamine, ethyl acetoacetate
Reaction
Step 1: React 4-bromobenzaldehyde with 4-methylbenzylamine in the presence of a suitable solvent and catalyst to form 4-bromo-N-(4-methylphenyl)benzamide., Step 2: Add ethyl acetoacetate to the reaction mixture and heat under reflux to form 6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one., Step 3: Purify the product by recrystallization or column chromatography.
Mécanisme D'action
The mechanism of action of 6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by inhibiting certain enzymes or signaling pathways that are involved in the progression of various diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one may have several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have antioxidant properties and may help protect against oxidative stress-related damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize and purify, making it a suitable candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research related to 6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one. One of the primary areas of research is the development of more effective and selective analogs of this compound for use as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as cancer research, inflammation, and oxidative stress-related diseases. Finally, more studies are needed to evaluate the potential toxicity of this compound and its analogs to ensure their safety for use in humans.
Applications De Recherche Scientifique
6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one has been the subject of several scientific studies due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation.
Propriétés
IUPAC Name |
6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c1-13-2-4-14(5-3-13)12-21-18(22)11-10-17(20-21)15-6-8-16(19)9-7-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRNWZFIAAMUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-(4-ethoxybenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2899267.png)
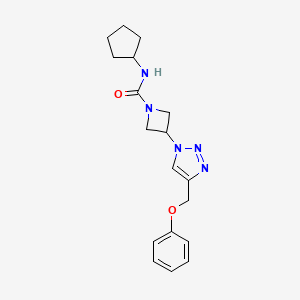
![4-[6-Ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2899269.png)
![2,6-difluoro-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2899272.png)
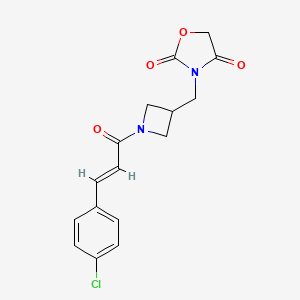
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2899276.png)
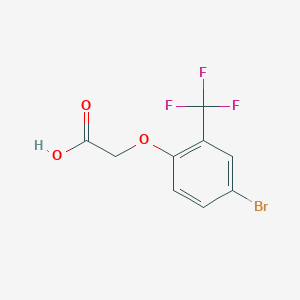
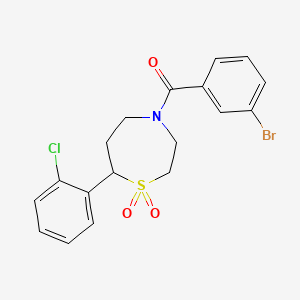
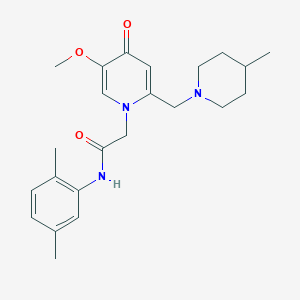
![(E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B2899282.png)
![1-[2-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(4-methylphenyl)urea](/img/structure/B2899284.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2899287.png)
